4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 4' position and a trifluoromethyl (-CF₃) group at the 5 position on the second phenyl ring. The electron-donating methoxy group and electron-withdrawing trifluoromethyl substituent create unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-5-2-9(3-6-11)12-8-10(14(15,16)17)4-7-13(12)18/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYYTAMWZWKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Preparation of 4’-Methoxy-[1,1’-biphenyl]-2-amine: This can be achieved through a Suzuki coupling reaction between 4’-methoxyphenylboronic acid and 2-bromoaniline in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a suitable trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki coupling and radical trifluoromethylation steps to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxy radical under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Methoxy radicals or corresponding quinones.
Reduction: Primary amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a methoxy group and a trifluoromethyl group attached to a biphenyl backbone. Its chemical formula is , with a molecular weight of approximately 295.27 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, making it suitable for biological applications.
Pharmaceutical Applications
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Drug Development :
- The compound has been identified as a potential pharmaceutical intermediate due to its ability to modify biological targets effectively. Its structural properties allow it to interact with various receptors and enzymes, making it a candidate for developing drugs aimed at treating diseases such as cancer and cardiovascular disorders.
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Anticancer Activity :
- Studies have indicated that derivatives of biphenyl amines exhibit anticancer properties. For instance, compounds structurally similar to 4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine have shown effectiveness in inhibiting tumor growth in vitro and in vivo models.
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Neuroprotective Effects :
- Research has suggested that certain biphenyl derivatives can provide neuroprotection against neurodegenerative diseases. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Treatment | Demonstrated significant inhibition of tumor cell proliferation in vitro models. |
| Neuroprotective Study | Alzheimer's Disease | Showed potential in protecting neuronal cells from oxidative stress-induced damage. |
| OLED Development | Organic Electronics | Enhanced electron mobility leading to improved device efficiency compared to conventional materials. |
Mechanism of Action
The mechanism of action of 4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key analogs and their substituent effects are summarized below:
Key Observations :
- Substituent Position : The 4'-methoxy group (S1m) yields higher synthetic efficiency (76%) compared to 5-methoxy (53%), likely due to reduced steric hindrance in coupling reactions .
- Electronic Effects : Trifluoromethyl groups (-CF₃) at the 4' position (CAS 189575-70-0) enhance electrophilic aromatic substitution resistance, while methoxy (-OCH₃) increases electron density, improving solubility in polar solvents .
Physicochemical Properties
- Lipophilicity : Trifluoromethyl groups increase logP values (e.g., 4'-CF₃ analog: logP ~3.2), enhancing membrane permeability but reducing aqueous solubility .
- Solubility : Methoxy-substituted derivatives (e.g., S1m) exhibit better solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) compared to methyl or CF₃ analogs .
- Thermal Stability : Trifluoromethyl groups improve thermal stability, as seen in halogenated analogs (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, CAS 915416-45-4) .
Biological Activity
4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a biphenyl structure with a methoxy group at the para position and a trifluoromethyl group at the meta position. This unique arrangement contributes to its biological properties.
Biological Activity
Research indicates that compounds with trifluoromethyl and methoxy groups often exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.
Antimicrobial Activity
Studies have shown that related compounds with similar structural motifs possess antimicrobial properties. For instance, compounds containing trifluoromethyl groups have been reported to inhibit bacterial growth effectively. A notable study highlighted the antibacterial activity of derivatives against methicillin-resistant Staphylococcus aureus (MRSA) .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. For example, research on structurally similar compounds indicated that they could inhibit post-translational modification enzymes critical for bacterial virulence . The inhibition of such pathways could lead to novel antibacterial therapies.
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity revealed that while some derivatives exhibit significant antibacterial activity, they also show low cytotoxicity towards human cells. This selectivity is crucial for developing therapeutic agents that target bacterial cells without harming human tissues .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the trifluoromethyl group can be achieved through trifluoromethylation reactions, while the methoxy group may be introduced via O-methylation methods .
Synthetic Pathways
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Trifluoromethylation | Trifluoromethylating agent (e.g., Togni's reagent) |
| 2 | O-Methylation | Methyl iodide or dimethyl sulfate in the presence of a base |
| 3 | Amine Formation | Reduction of corresponding nitro or carbonyl precursors |
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various derivatives of biphenyl compounds, including this compound. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria while maintaining low toxicity profiles .
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition, where the compound was tested against bacterial Sfp-PPTase. The results indicated that modifications in the biphenyl structure significantly influenced inhibitory potency, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Q & A
Q. How can computational tools guide crystal engineering for improved solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
